molecular formula C20H15N3O3S2 B2465579 Ethyl 2-(benzo[d][1,2,3]thiadiazole-5-carboxamido)-4-phenylthiophene-3-carboxylate CAS No. 941947-98-4

Ethyl 2-(benzo[d][1,2,3]thiadiazole-5-carboxamido)-4-phenylthiophene-3-carboxylate

Cat. No. B2465579
CAS RN: 941947-98-4
M. Wt: 409.48
InChI Key: JPVKIJKXGNVELC-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a thiadiazole ring . Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It occurs in nature in four isoforms: 1,2,3-thiadiazole, 1,2,4-thiadizaole, 1,2,5-thiadiazole and 1,3,4-thiadiazole .

Scientific Research Applications

Photophysical Properties and Singlet Oxygen Activation

The photochemical reactions of related thiazole compounds have been studied for their photophysical properties and singlet oxygen activation capabilities. For example, compounds obtained from photochemical reactions involving ethyl 2-iodothiazole-5-carboxylate have shown notable fluorescence and the ability to act as singlet-oxygen sensitizers. These properties suggest potential applications in areas such as photodynamic therapy, where singlet oxygen generation is crucial for the therapeutic effect (Amati et al., 2010).

Inhibitory Activity Towards Human Leukocyte Elastase

Derivatives of thiophene, similar to the ethyl 2-(benzo[d][1,2,3]thiadiazole-5-carboxamido)-4-phenylthiophene-3-carboxylate structure, have been synthesized and evaluated for their inhibitory activity toward human leukocyte elastase (HLE). These compounds have shown significant potential as stable inhibitors, which could be leveraged in developing treatments for conditions involving elastase-related tissue degradation, such as emphysema or chronic obstructive pulmonary disease (Gütschow et al., 1999).

Antimicrobial and Enzyme Inhibition Properties

Some compounds related to this compound have been investigated for their antimicrobial properties and enzyme inhibition capabilities. For instance, derivatives containing penicillanic acid or cephalosporanic acid moieties have shown good to moderate antimicrobial activity against various microorganisms and exhibited antiurease and antilipase activities. Such findings indicate potential applications in developing new antimicrobial agents or enzyme inhibitors (Başoğlu et al., 2013).

Photovoltaic and Electronic Applications

Thiadiazole derivatives, similar to the this compound structure, have been explored for their potential in photovoltaic applications. Modifications to the thiadiazole core have been shown to fine-tune the frontier energy levels and intermolecular interactions in organic conjugated materials, which is crucial for optimizing the performance of polymer solar cells. Such studies underscore the relevance of thiadiazole derivatives in organic electronics, where they can be used to modulate optoelectronic properties and control aggregation in conjugated polymers (Kini et al., 2019).

properties

IUPAC Name

ethyl 2-(1,2,3-benzothiadiazole-5-carbonylamino)-4-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3S2/c1-2-26-20(25)17-14(12-6-4-3-5-7-12)11-27-19(17)21-18(24)13-8-9-16-15(10-13)22-23-28-16/h3-11H,2H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPVKIJKXGNVELC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC4=C(C=C3)SN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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